2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro and fluorophenyl groups, as well as an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Substituents: The chloro and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions. These reactions often require the use of chlorinating and fluorinating agents such as thionyl chloride and fluorobenzene.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with 3,5-dimethoxyphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from 0°C to reflux).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline: Shares a similar quinazolinone core but differs in the substituents.
2-Chloro-6-fluorophenylacetic acid: Contains similar aromatic substituents but lacks the quinazolinone core.
Uniqueness
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4/c1-32-16-10-15(11-17(12-16)33-2)27-22(30)13-29-21-8-7-14(25)9-19(21)23(28-24(29)31)18-5-3-4-6-20(18)26/h3-12H,13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRSYGAGKOEWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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